[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate
Overview
Description
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also contains a thioether linkage and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate are currently unknown . It’s worth noting that oxadiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant effects .
Mode of Action
The oxadiazole moiety is known to interact with various biological targets through different mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles, it is likely that this compound could interact with multiple pathways .
Result of Action
Based on the known activities of other oxadiazoles, it is possible that this compound could have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase is characterized by the inhibition of the enzyme’s activity, which can have downstream effects on glucose metabolism and related cellular processes. Additionally, this compound has been shown to interact with other proteins and biomolecules, potentially influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, the inhibition of aldose reductase by this compound can reduce the accumulation of sorbitol in cells, thereby mitigating osmotic stress and preventing cellular damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of aldose reductase, inhibiting its catalytic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation and stability, leading to changes in their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on aldose reductase and other enzymes for extended periods, making it a reliable tool for biochemical research. The stability and activity of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit aldose reductase activity and reduce oxidative stress in tissues . At high doses, the compound can exhibit toxic effects, including cellular damage and inflammation. These adverse effects are likely due to the over-inhibition of critical enzymes and the disruption of normal cellular processes. Therefore, careful dosage optimization is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as aldose reductase . By inhibiting this enzyme, the compound can alter the flux of metabolites through the polyol pathway, reducing the accumulation of sorbitol and other sugar alcohols in cells. This can have downstream effects on cellular metabolism, including the reduction of oxidative stress and the prevention of cellular damage. Additionally, the compound may interact with other metabolic enzymes, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize to specific cellular compartments, including the cytoplasm and the nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules and enzymes in different compartments, leading to varied effects on cellular function.
Preparation Methods
The synthesis of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate 5-ethyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Chemical Reactions Analysis
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate can be compared with other similar compounds, such as:
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.
[(4-Methyl-1,3-thiazol-2-yl)thio]acetic acid: This compound contains a thiazole ring instead of an oxadiazole ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.H2O/c1-2-4-7-8-6(11-4)12-3-5(9)10;/h2-3H2,1H3,(H,9,10);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJSQHEHWAEKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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